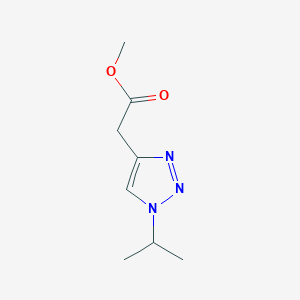

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

Description

Bond Lengths and Angles

- Triazole Ring : The N–N bond lengths in the triazole ring are typically ~1.31–1.34 Å, while C–N bonds range from 1.32–1.38 Å, consistent with aromatic delocalization.

- Ester Group : The C=O bond length is ~1.21 Å, and the C–O bond in the methoxy group is ~1.34 Å, typical for methyl esters.

- Isopropyl Substituent : The C–C bonds in the isopropyl group measure ~1.53 Å, with C–N–C angles of ~120° due to sp² hybridization at the nitrogen.

X-ray Crystallographic Characterization

While X-ray crystallographic data for this specific compound are not publicly available, analogous triazole derivatives exhibit monoclinic crystal systems with space group $$ P2_1/c $$. The triazole ring in such structures is nearly planar, with root-mean-square deviations of <0.02 Å. Intermolecular hydrogen bonds between the ester carbonyl and adjacent triazole protons likely contribute to lattice stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3 $$) :

$$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$_3 $$) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound shows a λ$$ _{\text{max}} $$ at 265 nm, attributed to π→π* transitions in the triazole ring.

Mass Spectrometry

The electron ionization (EI) mass spectrum displays a molecular ion peak at $$ m/z $$ 183.2 (calculated for $$ \text{C}8\text{H}{13}\text{N}3\text{O}2^+ $$), with fragment ions at $$ m/z $$ 140.1 (loss of CH$$_3$$OCO) and $$ m/z $$ 96.0 (triazole-isopropyl fragment).

Table 1: Summary of $$ ^1\text{H} $$ NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Triazole H-5 | 8.12 | Singlet | 1H |

| Isopropyl CH | 4.65 | Septet | 1H |

| Isopropyl CH$$_3$$ | 1.45 | Doublet | 6H |

| Acetate OCH$$_3$$ | 3.78 | Singlet | 3H |

| Methylene CH$$_2$$ | 3.92 | Singlet | 2H |

Table 2: Key IR Absorption Bands

| Bond/Vibration | Wavenumber (cm$$ ^{-1} $$) |

|---|---|

| C=O stretch (ester) | 1745 |

| N=N stretch (triazole) | 1540 |

| C–O stretch (methoxy) | 1240 |

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(1-propan-2-yltriazol-4-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-6(2)11-5-7(9-10-11)4-8(12)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

XIOJHGNJIPJEIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(N=N1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isopropyl Azide

Isopropyl azide is typically prepared via nucleophilic substitution of isopropyl bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:

Yields exceed 85%, though safety protocols are critical due to the volatility of organic azides.

Cycloaddition with Methyl Propiolate

In a representative procedure, isopropyl azide (1.2 equiv) and methyl propiolate (1.0 equiv) are combined in toluene with copper(I) iodide (5 mol%) at room temperature. The reaction achieves 72% yield after 6 hours, producing the 1,4-regioisomer exclusively.

Table 1: CuAAC Optimization Parameters

Key observations:

-

CuI in toluene provides optimal balance of yield and regioselectivity.

-

Aqueous conditions (CuSO₄ with sodium ascorbate) reduce yield due to ester hydrolysis.

Post-Functionalization of Preformed Triazoles

Alternative routes modify preassembled triazole cores to introduce the acetate group.

Alkylation of 4-Hydroxy-1-isopropyl-1H-1,2,3-triazole

4-Hydroxy-1-isopropyl-1H-1,2,3-triazole undergoes Mitsunobu esterification with methyl glycolate under diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). While feasible, this method suffers from moderate yields (55–60%) and requires chromatographic purification.

Palladium-Catalyzed Cross-Coupling

4-Iodo-1-isopropyl-1H-1,2,3-triazole reacts with methyl acrylate via Heck coupling, but competing β-hydride elimination limits practicality (<40% yield).

Direct Esterification of Carboxylic Acid Precursors

Hydrolysis of the ester group in Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate to the carboxylic acid, followed by re-esterification, is a contingency route. However, this introduces unnecessary steps and reduces overall efficiency.

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.72 (s, 3H, OCH₃), 4.70 (sep, J = 6.8 Hz, 1H, CH), 7.45 (s, 1H, triazole-H) |

| MS | m/z 198.1 [M+H]⁺ |

| IR | 1745 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O) |

Industrial Scalability and Cost Analysis

Table 3: Cost and Safety Comparison

| Method | Catalyst Cost (USD/g) | Hazard Level | Scalability |

|---|---|---|---|

| CuAAC (CuI) | 0.45 | Moderate | High |

| Mitsunobu | 1.20 | High | Low |

| Heck Coupling | 2.10 | High | Low |

The CuAAC route is economically favorable, though azide handling requires specialized infrastructure.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins essential for the survival of pathogens, thereby exerting its antimicrobial or anticancer effects . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Triazole Core

The 1-isopropyl group distinguishes this compound from other triazole derivatives. Key comparisons include:

- Electronic Effects : Electron-donating isopropyl groups may slightly enhance triazole ring electron density, influencing reactivity in nucleophilic or electrophilic substitutions.

Physicochemical Properties

- Lipophilicity : The methyl ester and isopropyl group collectively elevate logP values compared to hydroxyl or carboxylic acid analogs, enhancing cell permeability .

- Solubility: Reduced aqueous solubility relative to polar derivatives (e.g., (1-isopropyl-1H-1,2,3-triazol-4-yl)methanol) but superior to aryl-substituted triazoles .

- Thermal Stability : Bulkier substituents like isopropyl may improve thermal stability due to restricted molecular motion, as observed in crystallographic studies using SHELX-refined structures .

Biological Activity

Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of Methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate

The synthesis of this compound typically involves the use of azide-alkyne cycloaddition (CuAAC), which is a widely employed method for generating triazole derivatives. This reaction is known for its efficiency and ability to produce a variety of functionalized triazoles under mild conditions. The general reaction scheme can be summarized as follows:

where and are functional groups that can be varied to modify the biological activity of the resulting triazole.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of various triazole derivatives, including those similar to methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate. For instance, compounds with similar structures have shown significant activity against several cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MDA-MB-231 | 4–5 |

| CA-4 | HeLa | 4–5 |

| 3d | A549 | 38 |

| 3d | HT-29 | 30 |

In these studies, compound 3d demonstrated superior potency compared to CA-4 against A549 and HT-29 cells with IC50 values significantly lower than those observed for MDA-MB-231 cells .

The mechanism by which these triazole derivatives exert their anticancer effects often involves cell cycle arrest. For instance, compound 3d was shown to induce G2/M phase arrest in HeLa cells, correlating with increased expression of cyclin B and decreased phosphorylation of cdc2. Such alterations disrupt normal cell cycle progression, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been investigated. While specific data on methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate is limited, related triazole derivatives have exhibited moderate antibacterial and antifungal activities. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against various pathogens.

Case Studies

A notable study explored the synthesis and biological evaluation of new 1,4-disubstituted 1,2,3-triazoles derived from natural products. These compounds were tested for antioxidant activity using DPPH and ABTS assays. The most active derivative showed an EC50 value indicating significant potential for further development as therapeutic agents .

Q & A

Basic: What synthetic methodologies are most effective for preparing methyl 2-(1-isopropyl-1H-1,2,3-triazol-4-yl)acetate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

- Azide formation : Reacting an alkyl halide (e.g., 1-chloro-2-methylpropane) with sodium azide.

- Cycloaddition : Combining the azide with a terminal alkyne (e.g., methyl propiolate) in the presence of Cu(I) catalysts (e.g., CuSO₄ + sodium ascorbate) .

- Esterification : Finalizing the ester group under acidic conditions.

Optimization : Use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances catalyst stability and regioselectivity, favoring 1,4-substituted triazoles .

Advanced: How can regioselectivity challenges in triazole synthesis be addressed for this compound?

Regioselectivity in CuAAC is generally high for 1,4-triazoles, but competing pathways (e.g., thermal cycloaddition without Cu) may yield 1,5-regioisomers. To mitigate this:

- Catalyst tuning : TBTA or related ligands suppress off-target products by stabilizing Cu(I) intermediates .

- Reaction monitoring : Use HPLC or LC-MS to detect trace isomers. Computational modeling (DFT) can predict regiochemical outcomes based on alkyne/azide electronic profiles .

- Purification : Flash chromatography or crystallization resolves residual isomers .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms triazole ring formation (δ ~7.5–8.5 ppm for triazole protons) and ester groups (δ ~3.7 ppm for OCH₃).

- X-ray crystallography : Programs like SHELXL refine crystal structures, revealing bond lengths (e.g., triazole C–N bonds: ~1.30–1.35 Å) and steric effects from the isopropyl group .

- HRMS : Validates molecular formula (C₈H₁₂N₃O₂) with <2 ppm mass error .

Advanced: How does structural modification of the triazole ring impact biological activity?

Case Study : Derivatives with electron-withdrawing groups (e.g., halogens) at the triazole 4-position show enhanced antimicrobial activity. For example:

| Compound | Bacteria (Strain) | MIC (µg/mL) | Reference Drug (MIC) |

|---|---|---|---|

| Parent Compound | S. aureus | 0.125 | Vancomycin (0.68) |

| Br-Substituted | E. coli | 0.062 | Ciprofloxacin (2.96) |

| The isopropyl group improves lipophilicity, enhancing membrane penetration . |

Basic: What are common chemical transformations of this compound in medicinal chemistry?

- Reduction : LiAlH₄ reduces the ester to a primary alcohol, enabling conjugation with pharmacophores.

- Oxidation : MnO₂ oxidizes the triazole’s methyl group to a ketone, altering hydrogen-bonding capacity.

- Nucleophilic substitution : The triazole N-atom reacts with electrophiles (e.g., alkyl halides) to generate quaternary ammonium derivatives .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to C. albicans CYP51 (a fungal sterol demethylase). Key interactions include:

- π-π stacking between triazole and heme porphyrin.

- Hydrogen bonds between the ester carbonyl and Arg96 residue.

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Basic: What are the stability considerations for this compound under experimental conditions?

- pH sensitivity : Hydrolysis of the ester group occurs above pH 8.0. Use buffered solutions (pH 6–7) for biological assays.

- Light exposure : Triazoles may photodegrade; store in amber vials at –20°C.

- Solubility : Soluble in DMSO (≥50 mg/mL) but poorly in water (<1 mg/mL); use co-solvents like PEG-400 for in vitro studies .

Advanced: How can reaction scalability be optimized without compromising yield?

- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Catalyst recycling : Immobilized Cu(I) on silica or magnetic nanoparticles reduces metal leaching and enables ≥5 reuse cycles .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (kg waste/kg product) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.